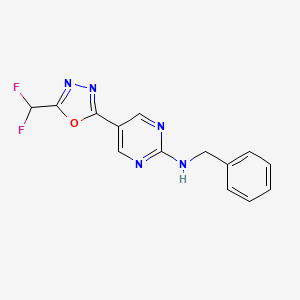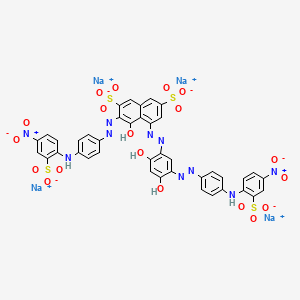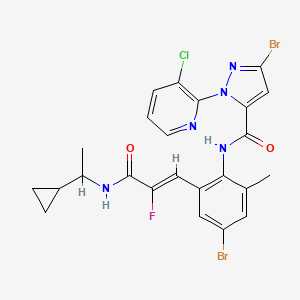
RyRs activator 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for RyRs activator 4 are not extensively detailed in the available literature. it is known that the compound has a molecular weight of 625.72 and a chemical formula of C24H21Br2ClFN5O2 .
Análisis De Reacciones Químicas
RyRs activator 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly mentioned in the available sources. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
RyRs activator 4 is primarily used in scientific research to study the function and regulation of ryanodine receptors. It has applications in chemistry, biology, medicine, and industry. In biology and medicine, it is used to investigate the role of ryanodine receptors in muscle contraction, neurotransmitter release, and other physiological processes . In industry, it is utilized in the development of insecticides due to its larvicidal activity .
Mecanismo De Acción
RyRs activator 4 exerts its effects by binding to ryanodine receptors, which are calcium release channels located in the sarcoplasmic reticulum of muscle cells. This binding elevates the cytoplasmic calcium concentration, leading to various biological effects, including muscle contraction and neurotransmitter release . The molecular targets and pathways involved include the ryanodine receptors and the associated calcium signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to RyRs activator 4 include 4-chloro-m-cresol and other ryanodine receptor activators. 4-chloro-m-cresol is also an extensively used activator of ryanodine receptors and has been shown to cause calcium release through these receptors . this compound is unique in its specific larvicidal activity against Mythimna separata . Other similar compounds include various phthalic acid diamides and anthranilic diamides, which also target insect ryanodine receptors .
Propiedades
Fórmula molecular |
C24H21Br2ClFN5O2 |
|---|---|
Peso molecular |
625.7 g/mol |
Nombre IUPAC |
5-bromo-N-[4-bromo-2-[(Z)-3-(1-cyclopropylethylamino)-2-fluoro-3-oxoprop-1-enyl]-6-methylphenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H21Br2ClFN5O2/c1-12-8-16(25)9-15(10-18(28)23(34)30-13(2)14-5-6-14)21(12)31-24(35)19-11-20(26)32-33(19)22-17(27)4-3-7-29-22/h3-4,7-11,13-14H,5-6H2,1-2H3,(H,30,34)(H,31,35)/b18-10- |
Clave InChI |
DFCDHTOWRWJBRK-ZDLGFXPLSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)/C=C(/C(=O)NC(C)C4CC4)\F)Br |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C=C(C(=O)NC(C)C4CC4)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


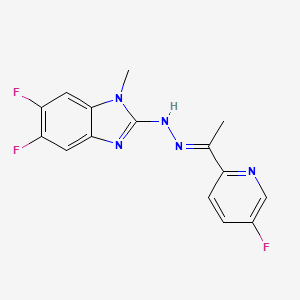


![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
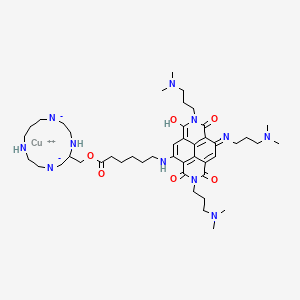


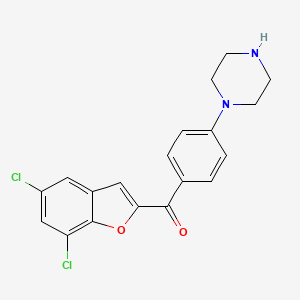
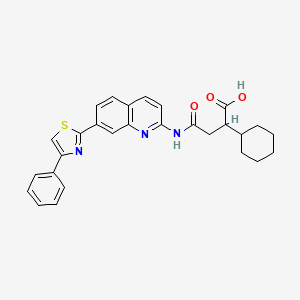
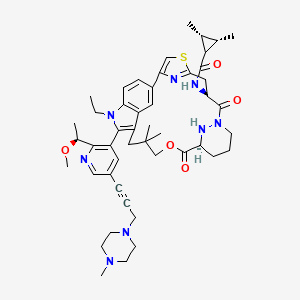
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)

